molecular formula C12H17Cl2N B1457711 4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride CAS No. 324002-54-2

4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride

Cat. No.: B1457711
CAS No.: 324002-54-2
M. Wt: 246.17 g/mol
InChI Key: LXDUXODWSVQPQR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group and a methyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves the cyclization of the amine with a suitable reagent, such as hydrochloric acid, to form the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act as an antagonist or inverse agonist at certain receptors, such as histamine H1 receptors. This interaction can modulate the activity of these receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperidine hydrochloride
  • 4-Methylpiperidine hydrochloride
  • 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride

Uniqueness

4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride is unique due to the presence of both a chlorophenyl group and a methyl group on the piperidine ring. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4-(4-chlorophenyl)-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDUXODWSVQPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324002-54-2
Record name 4-(4-chlorophenyl)-4-methylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride
Reactant of Route 2
4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride
Reactant of Route 3
4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride
Reactant of Route 4
4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride
Reactant of Route 5
4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride
Reactant of Route 6
4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride

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